IDO1 Cellular Inhibitory Potency – Class-Level Validation of the Triazolo[4,3-a]pyridine Scaffold
The triazolo[4,3-a]pyridine scaffold has been validated as a catalytic holo-inhibitor of IDO1. The most potent congener reported to date, compound 38 (bearing a 6‑trifluoromethyl substituent), achieved an IC50 of 0.9 µM in the A375 melanoma cellular assay [1]. Although direct IDO1 data for the 3‑chloro‑7‑carbonitrile derivative are not publicly available, the scaffold’s sub‑micromolar cellular activity establishes a benchmark for class-level potency. The 3‑chloro substituent is expected to modulate heme‑iron coordination and pocket A hydrophobic contacts, analogous to the critical role of the 6‑CF3 group [1].
| Evidence Dimension | IDO1 cellular IC50 |
|---|---|
| Target Compound Data | Not reported for 3-chloro-7-carbonitrile |
| Comparator Or Baseline | Compound 38 (6-CF3-[1,2,4]triazolo[4,3-a]pyridine derivative): IC50 = 0.9 µM |
| Quantified Difference | Not quantifiable for the target compound |
| Conditions | A375 human melanoma cell line; 10 µM compound treatment; spectrophotometric detection of L-kynurenine |
Why This Matters
Procurement of the 3-chloro congener is justified for SAR campaigns aiming to optimize IDO1 inhibition; users must verify whether the 3-chloro substitution preserves or improves upon the class potency benchmark.
- [1] Fallarini S, Bhela IP, Aprile S, Torre E, Ranza A, Orecchini E, Panfili E, Pallotta MT. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. 2021;16(22):3439-3450. doi:10.1002/cmdc.202100446. View Source
